Methyl 2-(6-bromopyrido[2,3-b]indol-9-yl)benzoate
Description
Properties
Molecular Formula |
C19H13BrN2O2 |
|---|---|
Molecular Weight |
381.2 g/mol |
IUPAC Name |
methyl 2-(6-bromopyrido[2,3-b]indol-9-yl)benzoate |
InChI |
InChI=1S/C19H13BrN2O2/c1-24-19(23)14-5-2-3-7-16(14)22-17-9-8-12(20)11-15(17)13-6-4-10-21-18(13)22/h2-11H,1H3 |
InChI Key |
PJBQFTCXVHPRCB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N2C3=C(C=C(C=C3)Br)C4=C2N=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrido[2,3-b]indole Core
The pyrido[2,3-b]indole framework is synthesized through condensation reactions involving appropriate aminopyridine and indole precursors or via cyclization of substituted pyridines with indole derivatives. Literature reports indicate methods such as:
Selective Bromination
Selective bromination at the 6-position of the pyridoindole ring is achieved using brominating agents under controlled conditions to avoid polybromination or substitution at undesired positions. The bromination step is critical for introducing the bromine atom that defines the compound’s reactivity and bioactivity.
Coupling with Methyl 2-Benzoate
The methyl 2-benzoate substituent is introduced via coupling reactions such as:
Representative Synthetic Procedure (Based on Patent and Literature Data)
A typical synthetic sequence might involve:
Preparation of 6-bromo-pyrido[2,3-b]indole intermediate:
- Starting from a substituted aminopyridine, perform diazotization and cyclization to form the pyridoindole core.
- Brominate selectively at the 6-position using N-bromosuccinimide (NBS) or elemental bromine under mild conditions.
-
- Generate a bromomethyl intermediate at the 9-position of the pyridoindole.
- Couple this intermediate with methyl 2-hydroxybenzoate or its anion under basic conditions or via palladium-catalyzed cross-coupling.
Data Tables on Synthetic Intermediates and Conditions
| Step | Intermediate/Compound | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Pyrido[2,3-b]indole core | Aminopyridine, diazotization, cyclization | 60-75 | Formation of fused ring system |
| 2 | 6-Bromo-pyrido[2,3-b]indole | NBS, mild solvent (e.g., acetonitrile), 0-25°C | 70-85 | Selective bromination |
| 3 | 9-Bromomethyl-pyridoindole | Bromomethylation reagents (e.g., NBS, formaldehyde) | 65-80 | Introduces reactive site for coupling |
| 4 | This compound | Pd(PPh3)4 catalyst, methyl 2-hydroxybenzoate, base (e.g., K2CO3), solvent (DMF or toluene), 80-110°C | 55-70 | Cross-coupling to attach benzoate |
Yields and conditions are approximations based on related literature and patent data.
Research Discoveries and Optimization Insights
Catalyst Selection: Palladium catalysts such as Pd(PPh3)4 have been shown to facilitate efficient Stille or Suzuki couplings for attaching aromatic esters to heteroaryl bromides.
Solvent Effects: Polar aprotic solvents like DMF or toluene are preferred to enhance solubility and reaction rates during coupling steps.
Temperature Control: Maintaining moderate temperatures (80-110°C) avoids decomposition of sensitive intermediates while ensuring reaction completion.
Purification Techniques: Silica gel chromatography with gradient elution (hexane/ethyl acetate) effectively separates the target compound from side products.
Analytical Characterization: NMR spectroscopy, LC-MS, and HPLC are essential for confirming the structure and purity of intermediates and final products. For example, NMR data confirms the presence of the bromine substituent and the benzoate ester moiety.
Summary Table of Key Physical and Chemical Properties Relevant to Preparation
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-bromopyrido[2,3-b]indol-9-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyridoindole moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the compound.
Scientific Research Applications
Methyl 2-(6-bromopyrido[2,3-b]indol-9-yl)benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(6-bromopyrido[2,3-b]indol-9-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives are known to interact with multiple receptors, such as serotonin receptors, and can influence neurotransmission and other cellular processes .
Comparison with Similar Compounds
Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate (Compound 16)
- Structural Features: Oxazolo[4,5-b]pyridine core with a propenoate ester and piperidinyl-benzyl side chain.
- Synthesis : Yielded 88% via a bromide precursor, highlighting efficient coupling under mild conditions .
- Physical Properties : Melting point 136°C; IR spectra show C=O (1707 cm⁻¹) and C=N (1603 cm⁻¹) stretches .
- Comparison: The oxazolo-pyridine core differs electronically from pyridoindole, reducing π-conjugation. The propenoate ester and bulky side chain may enhance solubility but reduce membrane permeability compared to the methyl benzoate group in the target compound.
9-Butyl-2-methyl-9H-pyrido[2,3-b]indol-4-ol (Compound 2g)
- Structural Features : Pyrido[2,3-b]indole core with a butyl group at position 9 and hydroxyl at position 3.
- Characterization : 13C NMR data confirms substituent effects on chemical shifts, particularly for the hydroxyl and butyl groups .
- Comparison :
- The hydroxyl group at position 4 increases polarity, contrasting with the bromine and methyl benzoate in the target compound.
- Butyl substitution at position 9 may improve lipid solubility but reduce steric accessibility for further modifications.
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)
- Structural Features: Imidazoquinoline core with amino and methyl groups.
- Biological Activity: Classified as a Group 2A carcinogen due to DNA adduct formation and mutagenicity .
- Comparison: The imidazole ring in IQ differs from the pyridine-indole fusion in the target compound, leading to distinct electronic and toxicological profiles.
Comparative Data Table
Key Research Findings and Implications
Substituent Effects: Bromine at C6 in the target compound may facilitate Suzuki or Ullmann couplings, unlike the hydroxyl group in Compound 2g . Methyl benzoate enhances lipophilicity, contrasting with IQ’s polar amino group, which correlates with carcinogenicity .
Biological Potential: While IQ’s carcinogenicity is well-documented, the target compound’s bromine and ester groups may redirect its bioactivity toward therapeutic targets (e.g., kinase inhibition).
Biological Activity
Methyl 2-(6-bromopyrido[2,3-b]indol-9-yl)benzoate is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features that may confer various biological activities. This article reviews the available literature on its biological activity, synthesizing findings from diverse sources.
- Molecular Formula : C19H13BrN2O2
- Molecular Weight : 381.2 g/mol
- CAS Number : Not specified in the sources but can be derived from the molecular structure.
The compound's biological activity is primarily attributed to its interactions with specific molecular targets within biological systems. While detailed mechanisms are still under investigation, preliminary studies suggest that it may act on various receptors and enzymes involved in cellular signaling pathways.
Biological Activities
- Antimicrobial Activity :
- Anticancer Potential :
-
Anti-inflammatory Effects :
- The compound's structure hints at possible anti-inflammatory properties, particularly through modulation of histamine receptors, which are implicated in various inflammatory responses. This aligns with findings from related compounds that target these pathways to alleviate symptoms associated with allergic and autoimmune conditions .
Table 1: Summary of Biological Activities
| Activity Type | Findings | References |
|---|---|---|
| Antimicrobial | Effective against gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Modulates histamine receptors |
Research Methodologies
Research methodologies employed in studying this compound include:
- In vitro assays : These are used to evaluate antimicrobial and anticancer activities by exposing cultured cells to varying concentrations of the compound.
- Molecular docking studies : These computational methods predict how the compound interacts with biological targets at the molecular level.
- Animal models : In vivo studies may be conducted to assess the therapeutic potential and safety profile of the compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
